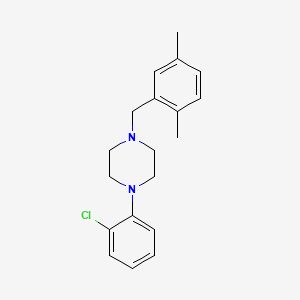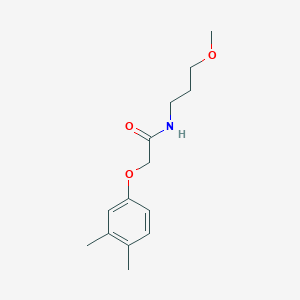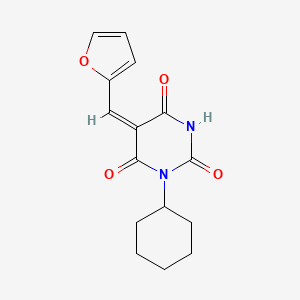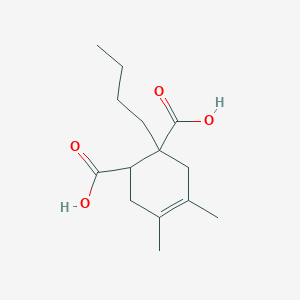
1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to investigate its effects on the central nervous system. The purpose of
作用机制
The mechanism of action of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in mood regulation and perception. This binding can lead to changes in neurotransmitter release and neuronal activity, which can affect mood, behavior, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine are complex and can vary depending on the dose and individual. At low doses, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It can also lead to changes in mood and behavior, such as increased alertness and sociability. At higher doses, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine can cause hallucinations, anxiety, and agitation.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine in lab experiments is its ability to affect serotonin receptors and neurotransmitters, which can provide insight into the role of these molecules in mood and behavior. However, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has limitations as well. It can be difficult to control the dose and individual response, and its effects can vary depending on a number of factors such as age, gender, and mental health status.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine can affect mood and behavior, and further research could investigate its potential as a therapeutic agent. Another area of interest is the role of serotonin receptors in addiction and substance abuse. 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine could be used to investigate the effects of serotonin on drug-seeking behavior and the potential for serotonin-based therapies for addiction. Finally, research could investigate the potential for 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine as a tool for studying the brain and its functions, such as memory and cognition.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, or 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine, is a psychoactive drug that has been used in scientific research to investigate its effects on the central nervous system. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has limitations as a research tool, it has the potential to provide valuable insights into the brain and its functions.
合成方法
The synthesis of 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine involves the reaction of 2-chlorophenylpiperazine with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography. The purity of the final product is important for its use in scientific research.
科学研究应用
MCPP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have both stimulant and hallucinogenic properties, and has been used in studies on serotonin receptors and neurotransmitters. 1-(2-chlorophenyl)-4-(2,5-dimethylbenzyl)piperazine has also been used in studies on anxiety and depression, as it has been shown to affect mood and behavior.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-15-7-8-16(2)17(13-15)14-21-9-11-22(12-10-21)19-6-4-3-5-18(19)20/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSQMQWRUCVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5197047.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)


![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5197072.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)

![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)

